molecular formula C8H13NS B14204251 3-Butenimidothioic acid, N-2-propenyl-, methyl ester CAS No. 827320-20-7

3-Butenimidothioic acid, N-2-propenyl-, methyl ester

Katalognummer: B14204251
CAS-Nummer: 827320-20-7
Molekulargewicht: 155.26 g/mol
InChI-Schlüssel: LOFWBCWWKORHAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Butenimidothioic acid, N-2-propenyl-, methyl ester is an organic compound with the molecular formula C8H13NS It is characterized by the presence of a butenimidothioic acid core, which is modified by the addition of a propenyl group and a methyl ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butenimidothioic acid, N-2-propenyl-, methyl ester typically involves the reaction of butenimidothioic acid with propenyl and methyl ester groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. The exact synthetic route can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process, ensuring a consistent supply of the compound for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-Butenimidothioic acid, N-2-propenyl-, methyl ester can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the specific conditions and reagents used.

    Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct chemical properties.

    Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or other reduced forms.

Wissenschaftliche Forschungsanwendungen

3-Butenimidothioic acid, N-2-propenyl-, methyl ester has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biochemical pathways.

    Industry: The compound is used in various industrial processes, such as the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Butenimidothioic acid, N-2-propenyl-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-Butenimidothioic acid, N-2-propenyl-, methyl ester include other butenimidothioic acid derivatives and related sulfur-containing organic compounds. Examples include:

  • 3-Butenimidothioic acid, N-2-propenyl-, ethyl ester
  • 3-Butenimidothioic acid, N-2-propenyl-, propyl ester
  • 3-Butenimidothioic acid, N-2-propenyl-, butyl ester

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Eigenschaften

CAS-Nummer

827320-20-7

Molekularformel

C8H13NS

Molekulargewicht

155.26 g/mol

IUPAC-Name

methyl N-prop-2-enylbut-3-enimidothioate

InChI

InChI=1S/C8H13NS/c1-4-6-8(10-3)9-7-5-2/h4-5H,1-2,6-7H2,3H3

InChI-Schlüssel

LOFWBCWWKORHAX-UHFFFAOYSA-N

Kanonische SMILES

CSC(=NCC=C)CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.